1-[(1H-1,2,3-triazol-5-yl)methyl]cyclobutane-1-carboxylic acid hydrochloride
CAS No.: 2174002-48-1
Cat. No.: VC6661461
Molecular Formula: C8H12ClN3O2
Molecular Weight: 217.65
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2174002-48-1 |
|---|---|
| Molecular Formula | C8H12ClN3O2 |
| Molecular Weight | 217.65 |
| IUPAC Name | 1-(2H-triazol-4-ylmethyl)cyclobutane-1-carboxylic acid;hydrochloride |
| Standard InChI | InChI=1S/C8H11N3O2.ClH/c12-7(13)8(2-1-3-8)4-6-5-9-11-10-6;/h5H,1-4H2,(H,12,13)(H,9,10,11);1H |
| Standard InChI Key | USYJMTWRLZMJPJ-UHFFFAOYSA-N |
| SMILES | C1CC(C1)(CC2=NNN=C2)C(=O)O.Cl |
Introduction
| Property | Reported Value | Calculated/Inferred Value |
|---|---|---|
| Molecular Weight | 0 (data error) | 245.68 g/mol |
| CAS Number | 2174002-48-1 | — |
| MDL Number | MFCD31616448 | — |
The discrepancy in molecular weight reported by ChemicalBook likely stems from incomplete data entry, as manual calculation based on the formula yields 245.68 g/mol. The hydrochloride salt enhances aqueous solubility, a critical feature for biological applications .
Synthesis and Manufacturing
Key Synthetic Pathways
The synthesis of this compound likely involves multi-step organic reactions, drawing parallels to methods described for structurally analogous bromocyclobutane derivatives :
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Cyclobutane Ring Formation:
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Triazole Incorporation:
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Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce the 1,2,3-triazole ring. For example, reacting a cyclobutane-propargyl derivative with an azide precursor .
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Nucleophilic Substitution: Displacement of a leaving group (e.g., bromide) on the cyclobutane with a pre-formed triazole-methyl moiety .
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Carboxylic Acid Derivatization:
Optimization Challenges
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Ring Strain: The cyclobutane’s 90° bond angles increase reactivity but risk undesired ring-opening during synthesis .
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Regioselectivity: Ensuring the triazole methyl group attaches exclusively at the 5-position of the triazole requires careful control of reaction conditions .
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Purification: Polar functional groups (carboxylic acid, triazole) complicate chromatographic separation, necessitating optimized solvent systems .
Physicochemical Properties
Solubility and Stability
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Aqueous Solubility: The hydrochloride salt enhances solubility in polar solvents (e.g., water, DMSO), critical for in vitro assays .
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Thermal Stability: Predicted decomposition temperature >200°C based on analogous triazole-carboxylic acid derivatives .
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pH Sensitivity: The carboxylic acid (pKa ~2.5) protonates under acidic conditions, while the triazole (pKa ~10) remains neutral in physiological pH ranges .
Spectroscopic Characterization
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